11-Oxomogroside III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

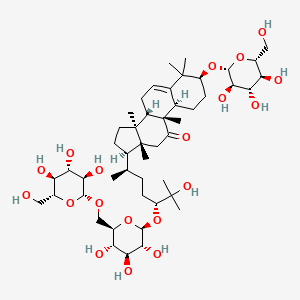

11-Oxomogroside III is a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii fruits . It is a natural product from Siraitia grosvenorii Swingle .

Synthesis Analysis

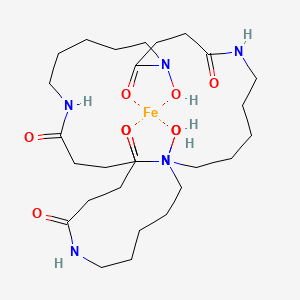

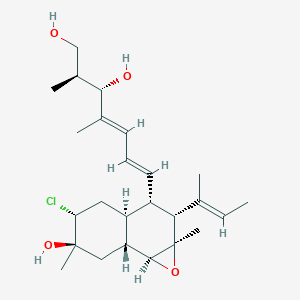

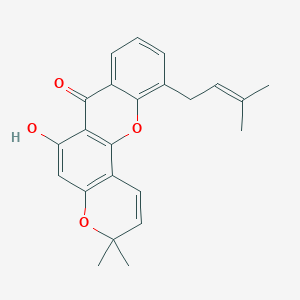

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides . The available methods to convert mogrosides include biotransformation, chemical modification, and enzymatic conversion .Molecular Structure Analysis

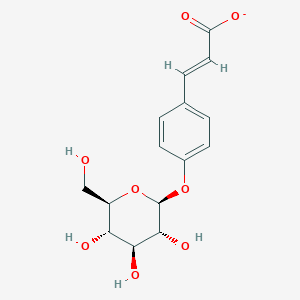

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . 11-Oxomogroside III has an additional glucose residue linked to carbon 24 .Chemical Reactions Analysis

The conversion of mogrosides involves chemical conversion and in vitro enzymatic conversion . Additionally, bioconversion and mogrosides bioconversion in yeast are also possible .Physical And Chemical Properties Analysis

The molecular weight of 11-Oxomogroside III is 961.14, and its formula is C48H80O19 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anti-Tumor Applications

11-Oxomogroside III has shown potential as an anti-tumor agent . Research indicates that it may interfere with cancer cell proliferation and could be used in the development of anti-cancer drugs . Its molecular structure allows it to target specific pathways within cancer cells, making it a promising candidate for further oncological studies.

Antioxidant Properties

This compound is known for its antioxidant effects . It can help in neutralizing harmful free radicals in the body, which are linked to chronic diseases and aging . The antioxidative properties of 11-Oxomogroside III make it valuable for research into preventing oxidative stress-related conditions.

Anti-Inflammatory Potential

Studies have suggested that 11-Oxomogroside III can exhibit anti-inflammatory activities . This is crucial for treating conditions like arthritis and other inflammatory diseases . Its ability to reduce inflammation could also make it useful in the treatment of inflammatory responses related to various metabolic disorders.

Blood Glucose Modulation

11-Oxomogroside III has been associated with blood glucose modulation . This application is particularly relevant in the context of diabetes management, where controlling blood sugar levels is essential . It could lead to new treatments that help manage or even prevent diabetes.

Sweetener in Food Industry

Due to its intense sweetness, 11-Oxomogroside III is being explored as a natural sweetener in the food industry . It offers a healthier alternative to artificial sweeteners and sugar, which is beneficial for individuals looking to reduce calorie intake or manage blood sugar levels.

Biotechnological Research

In biotechnology, 11-Oxomogroside III’s complex structure challenges researchers to develop methods for its purification and synthesis . Its study can lead to advancements in biotransformation techniques and enzymatic conversions, contributing to various fields such as pharmaceuticals and environmental biotechnology.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that mogrosides, the family of compounds to which 11-oxomogroside iii belongs, have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Mode of Action

It is a cucurbitane triterpene glycoside isolated from siraitia grosvenorii fruits . The chemical structure of mogrosides, including 11-Oxomogroside III, consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .

Biochemical Pathways

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that 11-Oxomogroside III may interact with biochemical pathways related to these functions.

Result of Action

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that 11-Oxomogroside III may have similar effects at the molecular and cellular level.

Action Environment

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Eigenschaften

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRSWYYQQKYKT-KEMCFQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxomogroside III | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[2-[(3R,6S)-6-[(4-methoxyphenyl)methyl]-3-(phenylmethyl)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-yl]ethyl]-4-methylbenzamide](/img/structure/B1257167.png)

![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)

![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)

![5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone](/img/structure/B1257178.png)